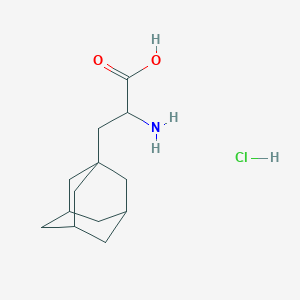

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride

Übersicht

Beschreibung

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is a useful research compound. Its molecular formula is C13H22ClNO2 and its molecular weight is 259.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein plays a crucial role in the viral life cycle, including virus uncoating and assembly .

Mode of Action

this compound inhibits the replication of the Influenza A virus by interacting with the M2 protein . This interaction likely inhibits the uncoating of the virus, thereby preventing the virus from releasing its genetic material into the host cell and disrupting the viral replication cycle .

Biochemical Pathways

It is known that the compound interferes with the viral replication cycle, which involves several biochemical pathways, including those related to viral entry, uncoating, replication, assembly, and release .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of Influenza A virus replication . By preventing the uncoating of the virus, the compound disrupts the viral replication cycle, thereby reducing the number of infectious virus particles.

Biochemische Analyse

Biochemical Properties

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of endogenous chemical mediators . The interaction between this compound and sEH results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways of epoxides of arachidonic acid and other lipid epoxides . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of sEH by this compound can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known to regulate blood pressure and possess anti-inflammatory properties . These changes in cellular signaling and gene expression can have significant impacts on cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects primarily through the inhibition of sEH, which catalyzes the hydrolysis of EETs to dihydroxyeicosatrienoic acids (DHETs) . By inhibiting sEH, this compound increases the levels of EETs, leading to various physiological effects such as vasodilation and anti-inflammatory responses . Additionally, this compound may interact with other enzymes and proteins, further influencing biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular function need to be further investigated through in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, in studies involving the inhibition of sEH, varying dosages of this compound have been shown to influence the extent of enzyme inhibition and the resulting physiological effects . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by sEH . This compound interacts with enzymes and cofactors that play a role in the metabolism of lipid epoxides, leading to changes in metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is critical for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . This compound may interact with specific transporters that facilitate its uptake and distribution within cells, affecting its localization and accumulation . Investigating the transport and distribution mechanisms of this compound can provide insights into its cellular and tissue-specific effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can shed light on its precise mechanisms of action and potential therapeutic targets.

Biologische Aktivität

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride, also known as 3-AdA-PA HCl, is a synthetic compound characterized by its unique adamantane structure linked to a 2-aminopropanoic acid backbone. This compound has garnered interest in the scientific community due to its potential biological activities, which are primarily attributed to its structural similarity to natural amino acids and its ability to interact with various biological targets.

- Molecular Formula : C13H22ClNO2

- Molecular Weight : 255.78 g/mol

- IUPAC Name : 3-((3R,5R,7R)-adamantan-1-yl)-2-aminopropanoic acid hydrochloride

The adamantane moiety contributes significantly to the compound's stability and solubility in aqueous solutions, enhancing its applicability in biological research.

Research indicates that 3-AdA-PA HCl exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1), which is crucial for repairing DNA lesions caused by anticancer drugs. This inhibition can enhance the effectiveness of existing antitumor therapies .

- Synergistic Effects with Anticancer Drugs : Studies have demonstrated that derivatives of adamantane can sensitize cancer cells to chemotherapeutic agents, thereby reducing the effective concentration required for cytotoxicity. For instance, the combination of 3-AdA-PA HCl with topotecan resulted in a significant decrease in the semi-toxic concentration against HeLa cancer cells while sparing non-cancerous cells .

- Selective Inhibition of Enzyme Isoforms : The compound has been evaluated for its ability to selectively inhibit isoforms of enzymes such as 11β-HSD1 and 11β-HSD2, which are involved in cortisol metabolism. Certain derivatives showed over 50% inhibition of 11β-HSD1 at a concentration of 10 µM, suggesting potential therapeutic applications in metabolic diseases like Cushing’s syndrome .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of 3-AdA-PA HCl involves various chemical routes that allow for modifications to enhance biological activity or alter pharmacokinetic properties. Its unique structure enables researchers to explore its effects on different biological systems comprehensively. The compound is often utilized in research settings focused on cancer therapy, metabolic disorders, and enzyme inhibition studies.

Wissenschaftliche Forschungsanwendungen

Drug Development

3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is primarily explored for its potential as a drug candidate. Its structural similarity to natural amino acids positions it as a promising lead compound in the development of therapeutics targeting various diseases.

- Antiviral Properties: Research indicates that compounds with an adamantane structure can inhibit viral replication. For instance, studies have shown that this compound can inhibit influenza virus replication by interfering with ion channels associated with viral entry and replication processes.

- Antibacterial Activity: The compound has also demonstrated antibacterial properties, potentially disrupting bacterial membranes or inhibiting key metabolic pathways.

Table 1: Summary of Biological Activity Studies

| Study Reference | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Influenza A | Antiviral | 5.2 | Ion channel inhibition |

| HIV | Antiviral | 4.8 | Inhibition of reverse transcriptase |

| Various Bacteria | Antibacterial | 6.0 | Membrane disruption |

Chemistry and Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its versatile functional groups. It can undergo various chemical reactions, including:

- Oxidation: The hydroxyl group can be oxidized to form carbonyl derivatives.

- Reduction: The amino group can be reduced to form different derivatives.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

These reactions are significant for synthesizing derivatives or conjugates that may enhance biological activity or alter pharmacokinetic properties.

Materials Science

Due to the rigidity and stability provided by the adamantane core, this compound is explored in the development of advanced materials. Its unique properties make it suitable for applications in:

- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Nanomaterials: Its structural characteristics may facilitate the creation of nanostructured materials with specific functionalities .

Antiviral Activity Case Study

In a study investigating the antiviral effects of adamantane derivatives, this compound was tested against influenza A virus. The results indicated an IC50 value of 5.2 μM, demonstrating significant antiviral activity through ion channel inhibition mechanisms.

Antibacterial Activity Case Study

Another research project focused on the antibacterial properties of this compound against various bacterial strains. It was found to exhibit effective growth inhibition at concentrations around 6.0 μM, suggesting potential therapeutic applications in treating bacterial infections.

Eigenschaften

IUPAC Name |

3-(1-adamantyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-11H,1-7,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPGPACVPPNYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.